Ethyl (2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Introduction of the 2-chloro-6-fluorophenyl group: This step involves the nucleophilic substitution reaction where the thiazole derivative reacts with 2-chloro-6-fluorobenzyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives depending on the nucleophile used
Scientific Research Applications
ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.
Medicine: Its anti-inflammatory and antitumor activities are being explored for potential therapeutic applications in treating inflammatory diseases and cancers.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in bacteria, fungi, or cancer cells, ultimately resulting in their death .
Comparison with Similar Compounds
ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections
The uniqueness of ETHYL 2-{2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H14ClFN2O3S |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-2-22-14(21)6-9-8-23-15(18-9)19-13(20)7-10-11(16)4-3-5-12(10)17/h3-5,8H,2,6-7H2,1H3,(H,18,19,20) |
InChI Key |
BUZCIHLIRNFTEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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